An In-depth Technical Guide to 4-(2-Chlorophenyl)-2-fluorobenzoic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-(2-Chlorophenyl)-2-fluorobenzoic Acid: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 4-(2-chlorophenyl)-2-fluorobenzoic acid, a biphenyl carboxylic acid derivative with significant potential in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document leverages established chemical principles and data from structurally related analogs to project its chemical properties, reactivity, and potential applications. This approach, rooted in scientific analogy, offers valuable insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of Fluorinated Biphenyls
Biphenyl scaffolds are privileged structures in drug discovery, offering a versatile platform for designing molecules with tailored biological activities. The introduction of fluorine atoms into these scaffolds can profoundly influence their physicochemical and pharmacokinetic properties, such as metabolic stability, binding affinity, and bioavailability. The specific regioisomer, 4-(2-chlorophenyl)-2-fluorobenzoic acid, combines the structural features of a biphenyl system with the electronic effects of both chlorine and fluorine substituents, making it a compound of considerable interest for the development of novel therapeutics and functional materials.
Predicted Physicochemical Properties
The physicochemical properties of 4-(2-chlorophenyl)-2-fluorobenzoic acid have been estimated based on the known values of its structural isomers and related compounds. These predictions provide a valuable starting point for experimental design and computational modeling.
| Property | Predicted Value for 4-(2-Chlorophenyl)-2-fluorobenzoic acid | 2-Chloro-4-fluorobenzoic acid | 4-Chloro-2-fluorobenzoic acid | 5-Chloro-2-fluorobenzoic acid | 3-Chloro-2-fluorobenzoic acid |
| Molecular Formula | C₁₃H₈ClFO₂ | C₇H₄ClFO₂ | C₇H₄ClFO₂ | C₇H₄ClFO₂ | C₇H₄ClFO₂ |
| Molecular Weight | 250.65 g/mol | 174.56 g/mol [1] | 174.55 g/mol [2] | 174.56 g/mol [3] | 174.56 g/mol [4] |
| Melting Point (°C) | 190-210 (estimated) | 181-183[1] | 204-208 | 152-157[3] | 177-180[4] |
| Boiling Point (°C) | >300 (decomposes, estimated) | 271.9 (predicted)[1] | 274.7 (predicted) | Not available | Not available |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, DMSO, DMF) | Soluble in 95% ethanol (50 mg/mL)[1] | Insoluble in water | Not available | Not available |
| pKa | 2.5-3.5 (estimated) | 2.90 (predicted)[1] | 3.04 (predicted) | Not available | Not available |
Rationale for Predictions:
-
Melting Point: The introduction of the 2-chlorophenyl group is expected to increase the molecular weight and introduce steric hindrance, potentially disrupting crystal packing and leading to a melting point in the estimated range.
-
Boiling Point: Due to the high molecular weight and potential for intermolecular interactions, the boiling point is predicted to be significantly higher than its monocyclic analogs, likely with decomposition.
-
Solubility: The biphenyl structure increases hydrophobicity, suggesting low water solubility. However, the carboxylic acid moiety will allow for solubility in alkaline aqueous solutions and polar organic solvents.
-
pKa: The electron-withdrawing effects of the fluorine and chlorine atoms are expected to increase the acidity of the carboxylic acid group, resulting in a lower pKa compared to benzoic acid.
Proposed Synthesis and Mechanistic Insights
The most logical and versatile approach for the synthesis of 4-(2-chlorophenyl)-2-fluorobenzoic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for constructing biaryl systems.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests a disconnection at the biphenyl linkage, leading to two key starting materials: a halogenated 2-fluorobenzoic acid derivative and a substituted phenylboronic acid.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Workflow
The proposed synthesis involves the palladium-catalyzed Suzuki-Miyaura coupling of 4-bromo-2-fluorobenzoic acid with 2-chlorophenylboronic acid.
Caption: Proposed workflow for the synthesis of 4-(2-Chlorophenyl)-2-fluorobenzoic acid.
Detailed Experimental Protocol
Materials:
-
4-Bromo-2-fluorobenzoic acid
-
2-Chlorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-2-fluorobenzoic acid (1.0 eq), 2-chlorophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add a solvent mixture of toluene and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq), to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the aqueous layer with HCl (e.g., 2 M) to a pH of approximately 2-3 to precipitate the product.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 4-(2-chlorophenyl)-2-fluorobenzoic acid.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Suzuki couplings.
-
Base: Potassium carbonate is a mild and effective base for this type of reaction.
-
Solvent System: The two-phase toluene/water system is standard for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents.
-
Inert Atmosphere: Degassing is crucial to prevent the oxidation of the palladium(0) catalyst, which would render it inactive.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected spectroscopic features can be predicted based on the structure of 4-(2-chlorophenyl)-2-fluorobenzoic acid and data from its analogs.
-
¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.2 ppm) corresponding to the protons on the two phenyl rings. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The spectrum will display signals for the thirteen carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 165-175 ppm). The aromatic carbons will appear in the range of 110-140 ppm, with the carbon atoms attached to fluorine and chlorine showing characteristic splitting patterns and chemical shifts.
-
¹⁹F NMR: A singlet is expected for the fluorine atom, with a chemical shift characteristic of a fluoroaromatic compound.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 250, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).
-
Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), C-F stretch (~1200-1300 cm⁻¹), and C-Cl stretch (~700-800 cm⁻¹).
Potential Applications in Drug Discovery and Materials Science
The unique structural and electronic features of 4-(2-chlorophenyl)-2-fluorobenzoic acid make it a promising scaffold for various applications:
-
Medicinal Chemistry: As a building block for the synthesis of novel anti-inflammatory agents, kinase inhibitors, and other biologically active molecules. The specific substitution pattern can be exploited to fine-tune binding interactions with biological targets.
-
Materials Science: As a precursor for the synthesis of liquid crystals, polymers, and other functional materials where the biphenyl core and halogen substituents can impart desirable properties such as thermal stability and specific electronic characteristics.
Safety and Handling
As there is no specific safety data for 4-(2-chlorophenyl)-2-fluorobenzoic acid, precautions should be based on data from structurally similar compounds. Biphenyl carboxylic acids and halogenated benzoic acids are generally considered irritants.
General Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
While direct experimental data for 4-(2-chlorophenyl)-2-fluorobenzoic acid is scarce, this in-depth technical guide provides a robust, scientifically-grounded framework for understanding its properties and potential. By leveraging data from analogous compounds and established synthetic methodologies, researchers can confidently approach the synthesis and exploration of this promising molecule for applications in drug discovery and materials science. Further experimental validation of the predicted properties is a crucial next step in unlocking the full potential of this unique chemical entity.
References
-
PubChem. 2-Chloro-4-fluorobenzoic acid. [Link]
- Google Patents.
-
PubChem. 4-Chloro-2-fluorobenzoic acid. [Link]
-
Patsnap Eureka. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. [Link]
-
MDPI. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]
Sources
- 1. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal | European Journal of Chemistry [eurjchem.com]
- 2. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalscientificjournal.com [globalscientificjournal.com]
- 4. 2-Chloro-4-fluorobenzoic acid(2252-51-9) 1H NMR spectrum [chemicalbook.com]
